3-methyl-4H,6H,7H-furo[3,2-c]pyran-4,6-dione
CAS No.: 146983-81-5
Cat. No.: VC3419479
Molecular Formula: C8H6O4
Molecular Weight: 166.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 146983-81-5 |
|---|---|
| Molecular Formula | C8H6O4 |
| Molecular Weight | 166.13 g/mol |
| IUPAC Name | 3-methyl-7H-furo[3,2-c]pyran-4,6-dione |
| Standard InChI | InChI=1S/C8H6O4/c1-4-3-11-5-2-6(9)12-8(10)7(4)5/h3H,2H2,1H3 |
| Standard InChI Key | VWONJJTXQGNTDY-UHFFFAOYSA-N |
| SMILES | CC1=COC2=C1C(=O)OC(=O)C2 |
| Canonical SMILES | CC1=COC2=C1C(=O)OC(=O)C2 |
Introduction
Chemical Identity and Structural Characteristics
Basic Chemical Information
3-Methyl-4H,6H,7H-furo[3,2-c]pyran-4,6-dione is identified by its CAS number 146983-81-5 and has a molecular formula of C8H6O4, corresponding to a molecular weight of 166.13 g/mol. The structure consists of a furan ring fused with a pyran ring, with two carbonyl groups at positions 4 and 6, and a methyl substituent at position 3. The full IUPAC name of the compound is 3-methyl-7H-furo[3,2-c]pyran-4,6-dione, reflecting its structural arrangement.
Structural Features and Chemical Identifiers
The compound features a distinct molecular architecture characterized by a bicyclic system with multiple functional groups. The presence of two carbonyl groups creates an α,β-unsaturated carbonyl system that contributes to its reactivity profile. The standard InChI for the compound is InChI=1S/C8H6O4/c1-4-3-11-5-2-6(9)12-8(10)7(4)5/h3H,2H2,1H3, and its standard InChIKey is VWONJJTXQGNTDY-UHFFFAOYSA-N. These identifiers provide unambiguous identification of the compound in chemical databases and literature. The canonical SMILES notation for the compound is CC1=COC2=C1C(=O)OC(=O)C2, representing its structure in a linear string format used in computational chemistry and cheminformatics.
Comparison with Related Structures
The structural characteristics of 3-methyl-4H,6H,7H-furo[3,2-c]pyran-4,6-dione can be better understood by comparing it with the non-methylated analog, 4H,6H,7H-furo[3,2-c]pyran-4,6-dione (CAS: 1620989-26-5). This comparison illustrates the effect of methyl substitution on the basic furo[3,2-c]pyran-4,6-dione scaffold. The non-methylated analog has a molecular formula of C7H4O4 and a molecular weight of 152.10 g/mol, differing from the target compound by a single methyl group (CH3).
Table 1: Comparison of 3-methyl-4H,6H,7H-furo[3,2-c]pyran-4,6-dione with Related Compounds
| Property | 3-methyl-4H,6H,7H-furo[3,2-c]pyran-4,6-dione | 4H,6H,7H-furo[3,2-c]pyran-4,6-dione |
|---|---|---|
| CAS Number | 146983-81-5 | 1620989-26-5 |
| Molecular Formula | C8H6O4 | C7H4O4 |
| Molecular Weight (g/mol) | 166.13 | 152.10 |
| Key Structural Feature | Methyl group at position 3 | No methyl substitution |
| PubChem Compound ID | 85679404 | Not specified in sources |
Synthesis and Preparation Methods
General Synthetic Approaches
The synthesis of 3-methyl-4H,6H,7H-furo[3,2-c]pyran-4,6-dione typically involves complex organic reactions that require careful control of conditions to achieve the desired bicyclic system. Current synthetic strategies often build on methodologies developed for similar fused heterocyclic systems. Recent research in the field of condensed furans provides insights into potential synthetic routes for this compound.
Synthetic Methods for Related Furo[3,2-c]pyran Structures
Similar heterocyclic compounds have been synthesized through the reaction of alkyl 3-bromo-3-nitroacrylates with various carbo- and heterocyclic CH-acids. For example, alkyl 7,7-dimethyl-4,9-dioxo-6,7,8,9-tetrahydro-4H-furo[3,2-c]chromene-3-carboxylates have been synthesized with yields of 84-85% through the interaction of bromonitroacrylates with 4-hydroxy-7,7-dimethyl-7,8-dihydro-2H-chromene-2,5(6H)-dione. These methods could potentially be adapted for the synthesis of 3-methyl-4H,6H,7H-furo[3,2-c]pyran-4,6-dione with appropriate modifications.
Polycyclic furan-3-carboxylates, including alkyl 7-methyl-4,9-dioxo-4H,9H-furo[2,3-d]pyran[4,3-b]pyran-3-carboxylates, have been obtained by reacting bromonitroacrylates with 4-hydroxy-7-methyl-2H,5H-pyrano[4,3-b]pyran-2,5-dione. This suggests that similar condensation reactions could be employed for synthesizing the target compound, particularly given the structural similarities in the fused ring systems.
Reaction Conditions and Parameters
Synthesis of related furo[3,2-c]pyran derivatives typically proceeds under mild conditions, often at room temperature for several hours, using a solvent system such as methanol and a base like potassium acetate (AcOK). The ratio of reactants is generally carefully controlled, with typical ratios of acrylate/CH-acid/AcOK being 1:1:1.5. These conditions provide high yields for similar compounds and could be optimized for the synthesis of 3-methyl-4H,6H,7H-furo[3,2-c]pyran-4,6-dione.
Analytical Characterization
Spectroscopic Analysis
Characterization of 3-methyl-4H,6H,7H-furo[3,2-c]pyran-4,6-dione would typically involve various spectroscopic techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry. For related fused heterocyclic compounds, IR spectroscopy has been particularly useful for identifying characteristic absorption bands of functional groups such as carbonyl moieties.
Analysis of the IR spectra of similar compounds containing alkoxyfuropyran fragments shows that the absorption bands of the carbonyl functions can provide valuable structural information. For instance, in related methyl ester derivatives, the absorption band of the alkoxycarbonyl function is typically shifted to a lower frequency region (1714–1721 cm⁻¹), while ethyl esters are characterized by higher frequency values (1725–1731 cm⁻¹).
X-ray Crystallographic Analysis
X-ray diffraction analysis has been successfully employed to elucidate the structures of related condensed furans. This technique provides valuable information about bond lengths, angles, and the three-dimensional arrangement of atoms within the molecule. For similar fused heterocyclic compounds, X-ray crystallography has revealed important structural features such as the planarity of the heterocyclic system and the orientation of substituents.
Biological and Chemical Properties
Reactivity and Chemical Properties
The presence of two carbonyl groups in the molecule creates an α,β-unsaturated carbonyl system that is likely to be reactive toward nucleophiles. The furan ring, being electron-rich, could participate in electrophilic aromatic substitution reactions, while the pyran ring with its carbonyl groups might undergo various transformations including reduction, nucleophilic addition, and condensation reactions.
Physical Properties
Table 2: Physical and Chemical Properties of 3-methyl-4H,6H,7H-furo[3,2-c]pyran-4,6-dione
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 166.13 g/mol | |
| Molecular Formula | C8H6O4 | |
| Physical State | Likely crystalline solid (predicted) | Based on similar structures |
| Key Functional Groups | Furan ring, pyran ring, two carbonyl groups, methyl substituent | |
| PubChem Compound ID | 85679404 | |
| Reactive Sites | α,β-unsaturated carbonyl system, furan ring | Predicted from structure |
Applications and Research Significance
Pharmaceutical Applications
The furo[3,2-c]pyran scaffold present in 3-methyl-4H,6H,7H-furo[3,2-c]pyran-4,6-dione makes it a potential candidate for pharmaceutical research. Related heterocyclic compounds containing fused furan rings have demonstrated significant biological activities. Representatives of the naphthofuran series, which share structural similarities with furo[3,2-c]pyran systems, exhibit anticancer and anti-infectious activities. Similarly, furopyran, furocoumarin, and furopyrimidine derivatives have shown anticancer properties.
Synthetic Building Block
3-Methyl-4H,6H,7H-furo[3,2-c]pyran-4,6-dione could serve as a valuable synthetic intermediate for the preparation of more complex heterocyclic compounds. The presence of multiple reactive sites in the molecule allows for various chemical transformations, potentially leading to diverse derivatives with enhanced or novel properties. The bicyclic structure provides a rigid scaffold that could be further functionalized to create compounds with specific three-dimensional arrangements of functional groups.
Structure-Activity Relationship Studies
The compound could be used in structure-activity relationship (SAR) studies to understand how structural modifications affect biological activity. By comparing the properties and activities of 3-methyl-4H,6H,7H-furo[3,2-c]pyran-4,6-dione with those of related compounds, researchers could gain insights into the essential structural features required for specific biological activities. This information would be valuable for the rational design of new bioactive compounds.
Future Research Directions
Optimization of Synthetic Methods
Future research could focus on developing more efficient and sustainable synthetic routes for 3-methyl-4H,6H,7H-furo[3,2-c]pyran-4,6-dione. Current methods for similar compounds often involve multiple steps and may require harsh conditions or toxic reagents. Development of greener synthetic approaches, possibly employing catalysis or flow chemistry, could improve the accessibility of this compound for research purposes.
Exploration of Biological Activities
Comprehensive screening of 3-methyl-4H,6H,7H-furo[3,2-c]pyran-4,6-dione for various biological activities would be valuable to determine its potential pharmaceutical applications. Based on the known activities of structurally related compounds, initial investigations could focus on anticancer, antimicrobial, and anti-inflammatory properties. Additionally, the compound could be evaluated for specific enzyme inhibition or receptor binding activities.
Derivatization and Structure Modification
| Research Area | Specific Aspects | Potential Impact |
|---|---|---|
| Synthetic Methodology | Green chemistry approaches, catalytic methods, one-pot syntheses | More efficient and sustainable production |
| Biological Activity Screening | Anticancer, antimicrobial, anti-inflammatory assays | Identification of therapeutic applications |
| Chemical Derivatization | Functional group modifications, ring transformations | Development of compounds with enhanced properties |
| Crystallographic Studies | Detailed 3D structure determination | Better understanding of structure-property relationships |
| Computational Studies | Molecular modeling, docking studies | Prediction of interactions with biological targets |
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